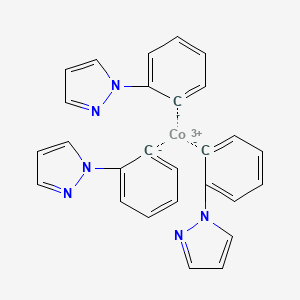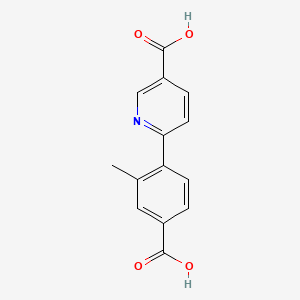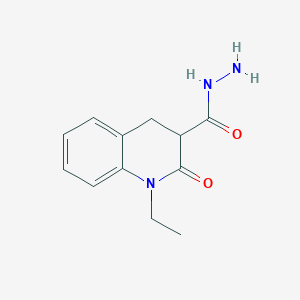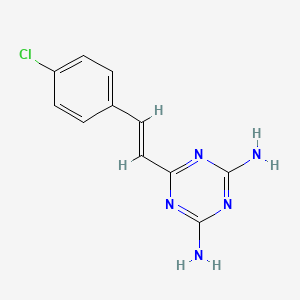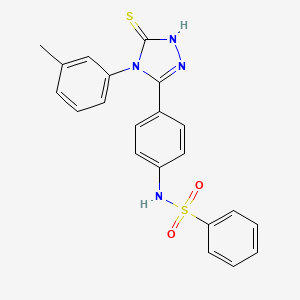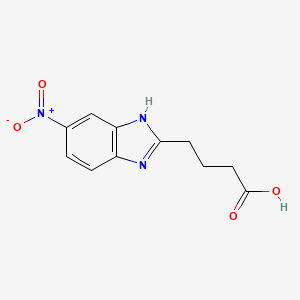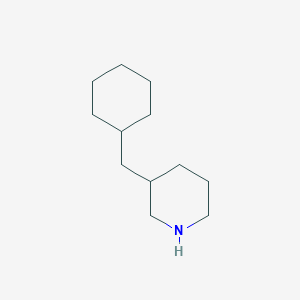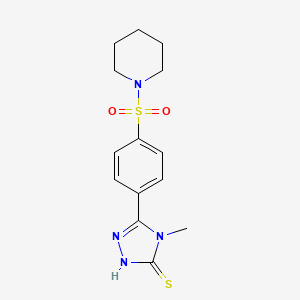![molecular formula C7H10N2O B11768244 4-[(Azetidin-3-yl)methyl]-1,3-oxazole](/img/structure/B11768244.png)
4-[(Azetidin-3-yl)methyl]-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(アゼチジン-3-イル)メチル]-1,3-オキサゾールは、アゼチジン環とオキサゾール環の両方を有する複素環式化合物です。この化合物は、潜在的な生物活性と、より複雑な分子の合成におけるビルディングブロックとしての役割のために、医薬品化学の分野において大きな関心を集めています。
準備方法
合成経路および反応条件
4-[(アゼチジン-3-イル)メチル]-1,3-オキサゾールの合成は、通常、アゼチジン環の形成に続き、オキサゾール環が構築されます。 一般的な方法の1つは、メチル2-(アゼチジン-3-イリデン)アセテートとNH-複素環とのaza-マイケル付加反応です . 出発物質である(N-Boc-アゼチジン-3-イリデン)アセテートは、(N-Boc)アゼチジン-3-オンからDBU触媒によるHorner–Wadsworth–Emmons反応によって得られます .
工業的生産方法
この化合物の工業的生産方法は、文献ではあまり記載されていません。 大規模有機合成の原理、例えば反応条件の最適化や精製プロセスは、4-[(アゼチジン-3-イル)メチル]-1,3-オキサゾールの工業的生産に適用されます。
化学反応の分析
反応の種類
4-[(アゼチジン-3-イル)メチル]-1,3-オキサゾールは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、特定の条件下で酸化してオキサゾール誘導体を形成することができます。
還元: 還元反応は、アゼチジン環を修飾して、さまざまな官能基化誘導体をもたらす可能性があります。
置換: この化合物は、特にアゼチジン環において、置換反応に関与して、さまざまな置換基を導入することができます。
一般的な試薬および条件
酸化: 過マンガン酸カリウムまたは過酸化水素などの一般的な酸化剤を使用することができます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: アルキルハライドまたはアシルクロリドなどの試薬は、塩基性または酸性条件下で使用することができます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はオキサゾール誘導体を生成する可能性がありますが、置換反応はアゼチジン環にさまざまな官能基を導入することができます。
科学的研究の応用
4-[(アゼチジン-3-イル)メチル]-1,3-オキサゾールは、科学研究においていくつかの応用があります。
作用機序
4-[(アゼチジン-3-イル)メチル]-1,3-オキサゾールの作用機序には、特定の分子標的および経路との相互作用が関係しています。 アゼチジン環は、生物学的巨大分子と相互作用して、酵素を阻害したり、受容体に結合したりすることがあります。 オキサゾール環も、標的との化合物の相互作用を安定化させることにより、生物活性に寄与する可能性があります .
類似の化合物との比較
類似の化合物
アゼチジン: 1つの窒素原子を含む4員環。
オキセタン: 1つの酸素原子を含む4員環。
ピロリジン: 1つの窒素原子を含む5員環。
ピペリジン: 1つの窒素原子を含む6員環。
独自性
4-[(アゼチジン-3-イル)メチル]-1,3-オキサゾールは、アゼチジン環とオキサゾール環が1つの分子に組み合わされているため、独特です。 この2環構造は、より単純な複素環では見られない独特の化学的および生物学的特性を付与します .
類似化合物との比較
Similar Compounds
Azetidine: A four-membered ring containing one nitrogen atom.
Oxetane: A four-membered ring containing one oxygen atom.
Pyrrolidine: A five-membered ring containing one nitrogen atom.
Piperidine: A six-membered ring containing one nitrogen atom.
Uniqueness
4-[(Azetidin-3-yl)methyl]-1,3-oxazole is unique due to the combination of the azetidine and oxazole rings in a single molecule. This dual-ring structure imparts distinct chemical and biological properties that are not observed in simpler heterocycles .
特性
分子式 |
C7H10N2O |
|---|---|
分子量 |
138.17 g/mol |
IUPAC名 |
4-(azetidin-3-ylmethyl)-1,3-oxazole |
InChI |
InChI=1S/C7H10N2O/c1(6-2-8-3-6)7-4-10-5-9-7/h4-6,8H,1-3H2 |
InChIキー |
CABGELZCAURCTJ-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)CC2=COC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Fluoro-3-hydroxybenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11768162.png)


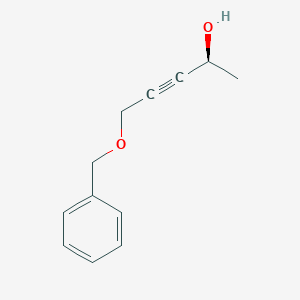
![8-Bromonaphtho[2,1-b]benzofuran](/img/structure/B11768176.png)
